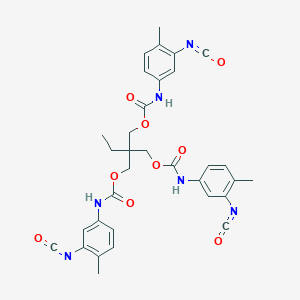
Azolitmina
Descripción general
Descripción
Azolimine es un antagonista mineralocorticoide no esteroideo conocido por su capacidad de influir en la excreción renal de electrolitos. Pertenece a la clase de las imidazolidinonas y se ha estudiado por su potencial para antagonizar los efectos de los mineralocorticoides, como la desoxicorticosterona, sobre el equilibrio de electrolitos renales .
Aplicaciones Científicas De Investigación
Azolimine se ha estudiado ampliamente por sus aplicaciones en diversos campos:
Química: Se utiliza como compuesto modelo para estudiar la química de la imidazolidinona y sus derivados.
Biología: Investigado por sus efectos sobre la excreción renal de electrolitos y posibles aplicaciones terapéuticas.
Medicina: Explorado como diurético y por su potencial para tratar afecciones relacionadas con el exceso de mineralocorticoides.
Industria: Se utiliza en el desarrollo de nuevos agentes farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos
Mecanismo De Acción
Azolimine ejerce sus efectos antagonizando la acción de los mineralocorticoides sobre la excreción renal de electrolitos. Se une a los receptores de mineralocorticoides, evitando la unión de mineralocorticoides endógenos como la desoxicorticosterona. Esta inhibición conduce a una excreción alterada de sodio y potasio, mejorando la proporción urinaria de sodio a potasio .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Azolitmin is known for its role in biochemical reactions as a pH indicator . It interacts with hydrogen ions in solution, leading to a change in its color. At a pH of 4.5, azolitmin turns red, while at a pH of 8.3, it turns blue . This property allows it to interact with various biomolecules in a pH-dependent manner.
Cellular Effects
The primary cellular effect of azolitmin is its ability to indicate the pH of a cellular environment . It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. By providing information about the pH, azolitmin can indirectly influence these processes as many cellular functions are pH-dependent.
Molecular Mechanism
Azolitmin exerts its effects at the molecular level through its interactions with hydrogen ions . The compound itself does not inhibit or activate enzymes, nor does it bind to other biomolecules. Its color change is due to the presence of a 7-hydroxyphenoxazone chromophore .
Temporal Effects in Laboratory Settings
The effects of azolitmin over time in laboratory settings are primarily related to its stability. As a pH indicator, azolitmin remains stable and does not degrade over time, maintaining its ability to accurately indicate pH .
Metabolic Pathways
Azolitmin is not involved in metabolic pathways as it is not metabolized by cells . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
Azolitmin is distributed in a solution based on the principles of diffusion . It does not interact with transporters or binding proteins, and its distribution is not influenced by localization or accumulation mechanisms within cells.
Subcellular Localization
Azolitmin does not have a specific subcellular localization as it is not taken up by cells . It remains in the extracellular environment where it can interact with hydrogen ions to indicate pH.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Azolimine se puede sintetizar mediante dos métodos principales:
Método 1: Implica disolver fenilcianamida en agua que contiene hidróxido de sodio, seguido de la adición de N-metilcloroacetamida. La mezcla de reacción se agita a temperatura ambiente durante 120 horas y el disolvente se elimina al vacío.
Método 2: Implica disolver hemihidrato de fenilcianamida en alcohol absoluto, seguido de la adición de metóxido de sodio. La mezcla se agita y se calienta a reflujo durante 4 horas, luego se deja reposar durante la noche.
Métodos de producción industrial: La producción industrial de azolimine sigue rutas sintéticas similares, pero a mayor escala, asegurando mayores rendimientos y pureza a través de condiciones de reacción optimizadas y técnicas de purificación.
Análisis De Reacciones Químicas
Azolimine experimenta diversas reacciones químicas, incluyendo:
Oxidación: Azolimine se puede oxidar en condiciones específicas para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir azolimine en sus formas reducidas, alterando sus propiedades farmacológicas.
Sustitución: Azolimine puede sufrir reacciones de sustitución, particularmente en el anillo de imidazolidinona, lo que lleva a la formación de diversos derivados
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones controladas.
Productos principales:
Productos de oxidación: Derivados oxo de azolimine.
Productos de reducción: Formas reducidas de azolimine.
Productos de sustitución: Diversos derivados de azolimine con propiedades farmacológicas alteradas.
Comparación Con Compuestos Similares
Azolimine es único entre los antagonistas de los mineralocorticoides debido a su naturaleza no esteroidea y su estructura de imidazolidinona. Los compuestos similares incluyen:
Amilorida: Un diurético ahorrador de potasio que actúa como antagonista no competitivo de los mineralocorticoides.
Triamtereno: Otro diurético ahorrador de potasio con efectos similares pero diferente estructura química.
Espironolactona: Un antagonista esteroideo de los mineralocorticoides con aplicaciones más amplias pero diferentes perfiles de efectos secundarios
La singularidad de Azolimine radica en su estructura específica de imidazolidinona, que proporciona propiedades farmacológicas distintas en comparación con otros antagonistas de los mineralocorticoides.
Propiedades
IUPAC Name |
2-imino-3-methyl-1-phenylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMDCTAAOGEIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866018 | |
| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395-18-2, 40828-45-3 | |
| Record name | Azolitmin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azolimine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azolitmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOLIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes azolitmin suitable as a pH indicator?
A: Azolitmin exhibits distinct color changes depending on the pH of the solution it's in. Spectrophotometer analysis confirms its color change over a wide acid-alkali range, making it comparable to synthetic indicators. [] This property allows researchers to visually assess changes in pH, such as in biological tissues.
Q2: How does azolitmin compare to other litmus components for vital staining?
A: While erythrolitmin, another litmus component, proves effective for vital staining due to its intense staining and non-toxic nature at appropriate doses, azolitmin falls short. Research indicates that azolitmin stains poorly and exhibits toxicity, rendering it unsuitable for this application. []
Q3: Can azolitmin be used to accurately determine pH in biological systems?
A: Although azolitmin changes color with pH shifts, its use for precise pH determination in living tissues is limited. Research shows that salt and protein errors significantly influence its accuracy, making it challenging to pinpoint the exact pH value. []
Q4: How is azolitmin used in studying insect physiology?
A: Researchers studying the pH regulation mechanisms of Aedes aegypti larvae utilized azolitmin. By observing the color change of azolitmin in the rectal lumen of larvae exposed to various pH conditions, researchers demonstrated that the rectal lumen remains acidic regardless of the ambient pH. [] This provided valuable insights into the insect's physiological response to varying environmental pH levels.
Q5: Are there limitations to using azolitmin as a pH indicator in biological systems?
A: Yes, alongside the salt and protein errors mentioned earlier, another potential limitation relates to cell permeability. Research suggests that azolitmin, like some other dyes, might face barriers in penetrating certain cell types. For instance, studies on amoeba proteus indicate that while azolitmin injected directly into the organism diffuses readily, it struggles to penetrate the cell membrane from the outside. [] This suggests potential limitations in using azolitmin for studying intracellular pH in specific cell types.
Q6: What is the simplest known growth medium for Actinomyces coelicolor that allows for azolitmin-like pigment production?
A: Research shows that Actinomyces coelicolor, a bacterium known to produce a pigment chemically similar to azolitmin [], can be cultivated in a simple medium containing only ammonium acetate as the sole source of carbon and nitrogen. This minimalist approach simplifies the production and isolation of the pigment for further study. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)






![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)


